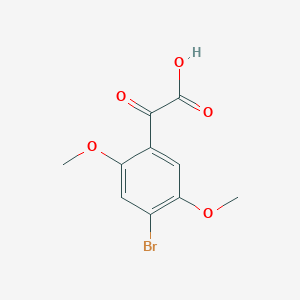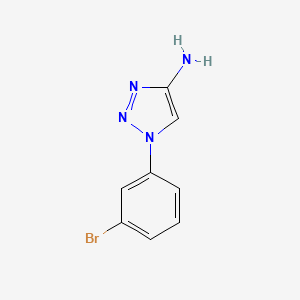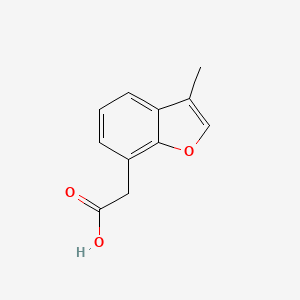
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid (BDOAA) is an organic compound of interest to the scientific community due to its potential applications in various fields. BDOAA is a phenyl bromoacetate that can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base. This compound has been studied for its ability to induce apoptosis in cancer cells, its ability to inhibit the growth of bacteria, and its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is not fully understood. However, it is thought that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is thought to inhibit the growth of bacteria by disrupting the bacterial cell wall and inhibiting the synthesis of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid have not been fully elucidated. However, studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid for laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be used to synthesize a variety of compounds with potential therapeutic applications. The main limitation of using 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid for laboratory experiments is its low solubility in water.
Orientations Futures
For the study of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research should be conducted to determine the optimal conditions for synthesizing 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid, as well as to explore its potential toxicity. Finally, further research should be conducted to explore the potential therapeutic applications of compounds synthesized from 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid.
Méthodes De Synthèse
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base. This reaction proceeds through the formation of a Michael adduct, followed by a nucleophilic addition of ethyl acetoacetate to the Michael adduct. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid.
Applications De Recherche Scientifique
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been studied for its potential applications in various fields. In particular, it has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been studied for its ability to inhibit the growth of bacteria. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can inhibit the growth of several Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has also been studied for its potential applications in drug development. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be used to synthesize a variety of compounds that have potential therapeutic applications.
Propriétés
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFCFNYOMKZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C(=O)O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)








![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)


